Bienvenue dans la boutique en ligne BenchChem!

1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

Physicochemical profiling Lipophilicity Molecular recognition

1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one (synonym: 1-[1,1′-biphenyl]-4-ylbenzo[cd]indol-2(1H)-one; molecular formula C₂₃H₁₅NO; MW 321.38 g/mol) is an N-arylated derivative of the benzo[cd]indol-2(1H)-one (BIO) tricyclic lactam scaffold. The compound features a biphenyl substituent at the N1 position, distinguishing it from the simpler N-phenyl analog (MW 245.08) and the unsubstituted parent scaffold (CAS 130-00-7, MW 169.18).

Molecular Formula C23H15NO
Molecular Weight 321.4 g/mol
Cat. No. B5403100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-biphenylyl)benzo[cd]indol-2(1H)-one
Molecular FormulaC23H15NO
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O
InChIInChI=1S/C23H15NO/c25-23-20-10-4-8-18-9-5-11-21(22(18)20)24(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H
InChIKeyLBEUOFYUAJUPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one — Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline


1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one (synonym: 1-[1,1′-biphenyl]-4-ylbenzo[cd]indol-2(1H)-one; molecular formula C₂₃H₁₅NO; MW 321.38 g/mol) is an N-arylated derivative of the benzo[cd]indol-2(1H)-one (BIO) tricyclic lactam scaffold . The compound features a biphenyl substituent at the N1 position, distinguishing it from the simpler N-phenyl analog (MW 245.08) and the unsubstituted parent scaffold (CAS 130-00-7, MW 169.18). The BIO scaffold has been validated across multiple target classes including BET bromodomains (BRD2/3/4), the Hedgehog (HH) pathway, indoleamine 2,3-dioxygenase 1 (IDO1), and the autophagy protease Atg4B [1][2]. It is supplied for research use only, typically at ≥95% purity .

Why the N1-Biphenyl Substituent in 1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one Cannot Be Casually Substituted with Simpler N-Aryl or N-Alkyl Analogs


The N1 substituent on the benzo[cd]indol-2(1H)-one scaffold is a primary determinant of target engagement, binding pose, and selectivity. In the BRD4 BD1 co-crystal structure with the N-phenyl analog (PDB: 5coi, resolution 1.62 Å), the N-aryl group occupies a defined hydrophobic sub-pocket, and even minor substituent changes on the phenyl ring profoundly alter both potency and selectivity [1][2]. The biphenyl extension of the target compound increases the aromatic surface area by approximately one phenyl ring relative to the N-phenyl analog, enabling additional π-stacking and hydrophobic contacts that are geometrically inaccessible to the simpler N-phenyl, N-benzyl, or unsubstituted scaffolds . In the 2018 BRD4 inhibitor optimization campaign, structural elaboration of the N-aryl region improved IC₅₀ from 6.83 μM (N-phenyl compound 1) to 1.02 μM (compound 23), demonstrating that the N-aryl group is not a passive spectator but a tunable pharmacophoric element [2]. Substituting the biphenyl with a smaller N-substituent therefore risks ablating the specific binding interactions for which this compound is procured.

Quantitative Differentiation Evidence for 1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one Versus Closest Analogs


Physicochemical Differentiation: Increased Lipophilicity and Aromatic Surface Area Relative to N-Phenyl Analog

The N-biphenyl substituent increases molecular weight from 245.08 (1-phenylbenzo[cd]indol-2(1H)-one, CAS 1830-57-5) to 321.38 g/mol (+31%), adds one additional phenyl ring to the aromatic surface, and increases the calculated logP by an estimated 1.4–1.6 units relative to the N-phenyl analog. The unsubstituted parent benzo[cd]indol-2(1H)-one (CAS 130-00-7) has a measured logP of 2.39 ; the N-phenyl analog is estimated at logP ~3.0–3.2, and the N-biphenyl target compound at logP ~4.5–4.8. This elevated lipophilicity directly impacts passive membrane permeability, plasma protein binding, and the hydrophobic-driven component of target engagement in BET bromodomain and other protein binding pockets .

Physicochemical profiling Lipophilicity Molecular recognition Drug-likeness

BRD4 Bromodomain Binding: Extended Hydrophobic Contact Enabled by the Biphenyl Moiety Versus N-Phenyl Scaffold

The N-phenyl BIO scaffold (Compound 1 in Feng et al. 2018) binds to the BRD4 BD1 acetyl-lysine pocket as confirmed by a 1.62 Å co-crystal structure (PDB: 5coi), with the N-phenyl group occupying a hydrophobic sub-pocket adjacent to the WPF shelf region [1][2]. In the 2018 optimization campaign, Compound 1 exhibited an AlphaScreen IC₅₀ of 6.83 μM against BRD4, while structural elaboration within the N-aryl region yielded Compound 23 with an IC₅₀ of 1.02 μM — a 6.7-fold potency improvement [2]. The lead compound from the 2016 Xue et al. series (Compound 85) achieved a BRD4 Kd of 124–137 nM, with high selectivity over non-BET bromodomains, oral bioavailability of 75.8%, and a half-life of 3.95 h [3]. The biphenyl extension of the target compound is structurally poised to capture additional hydrophobic and π-stacking interactions within the BRD4 BD1 pocket that are not accessible to the simpler N-phenyl analog, consistent with the SAR trajectory where increasing N-aryl bulk correlated with enhanced potency [2].

Epigenetics BET bromodomain inhibition BRD4 Structure-based drug design

Hedgehog Pathway Inhibition: Sub-Micromolar Potency in SMO-Inhibitor-Resistant Contexts — Scaffold-Class Evidence with Implications for the N-Biphenyl Derivative

The N-phenyl benzo[cd]indol-2(1H)-one (Compound 1) was characterized in the 2025 ChemistryOpen study as a downstream HH pathway inhibitor with sub-micromolar potency across multiple HH pathway cell models, including those harboring SUFU loss-of-function mutations that confer resistance to Smoothened (SMO) inhibitors such as vismodegib [1]. Compound 1 reduced cellular and ciliary GLI2 levels, prevented GLI1 expression, and decreased viability of GLI-driven lung cancer cells and medulloblastoma spheroids with potency comparable to its biochemical HH pathway inhibition [1]. The N-biphenyl derivative, by virtue of its extended aromatic surface, is expected to modulate BET bromodomain engagement (BRD2/4), which is implicated as part of the compound's mechanism — Compound 1 was shown to dose-dependently outcompete the BET degrader HPP-9 and increase cellular BRD2 levels, analogous to the BET inhibitor HPI-1 [1]. This dual HH/BET pharmacology is inaccessible to SMO-targeted agents and to simpler BIO analogs lacking the biphenyl extension.

Hedgehog signaling SUFU mutation Medulloblastoma Epigenetic cancer therapy

Extended π-Conjugation for NIR-II Optoelectronic Applications: Absorption Red-Shift Enabled by Biphenyl Substitution on the BIO Scaffold

In a 2026 Chemical Science study, the benzo[cd]indol-2(1H)-one scaffold was functionalized with phenyl/biphenyl groups at the 6-position to construct a D-A-D squaraine dye (SQ-BiPh). This molecular planarization strategy extended the π-conjugation system and enhanced molecular rigidity, enabling J-aggregate formation upon nanoencapsulation that red-shifted the absorption peak to 1087 nm and extended emission beyond 1130 nm [1]. In contrast, simpler benzo[cd]indole-based squaraine dyes without the biphenyl extension absorb at approximately 881 nm [2]. While the literature example places the biphenyl at the 6-position (not the N1 position), it establishes a proof-of-principle that biphenyl elaboration on the BIO scaffold produces a substantial bathochromic shift (~206 nm in absorption) relative to phenyl-only analogs. The N1-biphenyl compound is structurally analogous and may serve as a synthetic precursor or comparator for optoelectronic materials development.

NIR-II fluorescence imaging Squaraine dyes Phototheranostics J-aggregates

Multi-Target Scaffold Versatility: BIO Core Engages BRD4, Atg4B, and IDO1 — Differentiating the N-Biphenyl Derivative from Single-Target Chemical Probes

The benzo[cd]indol-2(1H)-one scaffold is one of the few chemotypes validated across three mechanistically distinct target classes: (i) BET bromodomains (BRD4 Kd = 124–137 nM for optimized leads; MV4-11 cell IC₅₀ = 5.55–11.67 μM) [1][2]; (ii) the autophagy cysteine protease Atg4B (micromolar IC₅₀ for early hits, with optimized lead compound 33 bearing a 7-amino-BIO scaffold) [3]; and (iii) IDO1 (the scaffold appears in Bristol-Myers Squibb patent US9765018, with disclosed examples showing IDO1 IC₅₀ values ranging from 22 nM to 100 nM in IFN-γ-stimulated HeLa cell assays) [4]. The N1-biphenyl substituent differentiates this compound from the N-phenyl and N-benzyl analogs within this multi-target landscape because the larger biphenyl group modulates the binding mode across different protein pockets in ways that smaller N-substituents cannot — the N-phenyl analog engages BRD4 BD1 but may have altered IDO1 or Atg4B binding profiles due to steric and electrostatic differences.

Polypharmacology Autophagy Immuno-oncology Chemical probe selectivity

Priority Application Scenarios for 1-(4-Biphenylyl)benzo[cd]indol-2(1H)-one Based on Quantitative Evidence


BRD4 Bromodomain Inhibitor Lead Optimization — N-Aryl SAR Exploration

For medicinal chemistry teams optimizing BRD4/BET bromodomain inhibitors, the N-biphenyl BIO derivative provides a direct structural extension of the validated N-phenyl lead series (Compound 1, IC₅₀ = 6.83 μM → Compound 23, IC₅₀ = 1.02 μM) [1]. The biphenyl group explores the hydrophobic sub-pocket adjacent to the WPF shelf in BRD4 BD1 (PDB: 5coi), a region where increased aromatic bulk correlates with potency gains. Procurement of this compound enables systematic SAR at a position critical for both potency and selectivity, with the co-crystal structure of the N-phenyl analog serving as a direct structural reference for interpreting binding data [1].

SMO-Inhibitor-Resistant Hedgehog Pathway Cancer Models

In HH pathway-driven cancers harboring SUFU mutations or exhibiting acquired resistance to SMO antagonists (e.g., vismodegib), the BIO scaffold offers downstream pathway inhibition that remains effective regardless of upstream SMO status [2]. The N-phenyl BIO analog demonstrated sub-micromolar potency in SUFU−/− cell models and reduced GLI-driven medulloblastoma spheroid viability. The N-biphenyl derivative extends this therapeutic concept with a distinct physicochemical profile suited for cellular and in vivo pharmacology studies in resistant HH cancer models [2].

NIR-II Phototheranostic Agent Development — Squaraine Dye Precursor

The biphenyl-substituted BIO scaffold serves as a synthetic building block for D-A-D squaraine dyes operating in the NIR-II window (λabs = 1087 nm, λem > 1130 nm) [3]. Compared to phenyl-only benzo[cd]indole squaraines absorbing at ~881 nm, the biphenyl-extended system achieves a ~206 nm bathochromic shift critical for deep-tissue fluorescence imaging and 1064 nm laser-triggered photothermal therapy. This compound provides a procurement entry point for materials scientists developing next-generation phototheranostic platforms [3].

Multi-Target Chemical Probe Development — BET/IDO/Autophagy Polypharmacology

The BIO scaffold's unique ability to engage BRD4 (Kd = 124–137 nM for optimized leads), Atg4B (μM IC₅₀), and IDO1 (nM IC₅₀ in patent examples) makes it a compelling starting point for polypharmacological probe development in immuno-oncology [1][4][5]. The N-biphenyl substituent provides a differentiated vector for modulating the selectivity window across these three targets, which cannot be achieved with simpler N-phenyl or N-benzyl analogs. Procurement supports systematic profiling of target engagement and functional selectivity in cancer immunotherapy-relevant cellular models.

Quote Request

Request a Quote for 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.